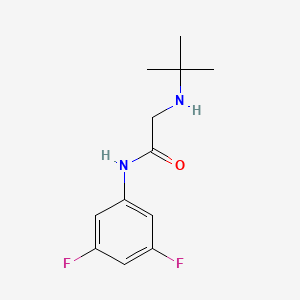![molecular formula C13H17N3O B14891928 n-(Pentan-3-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14891928.png)
n-(Pentan-3-yl)-1h-benzo[d]imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Pentan-3-yl)-1H-benzo[d]imidazole-5-carboxamide: is a compound belonging to the benzimidazole family, which is known for its diverse biological activities and applications in various fields. Benzimidazole derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pentan-3-yl)-1H-benzo[d]imidazole-5-carboxamide typically involves the condensation of a benzimidazole derivative with a carboxylic acid or its derivative. One common method is the reaction of 1H-benzo[d]imidazole-5-carboxylic acid with pentan-3-ylamine under appropriate conditions to form the desired carboxamide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-(Pentan-3-yl)-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
Chemistry: N-(Pentan-3-yl)-1H-benzo[d]imidazole-5-carboxamide is used as a building block in organic synthesis and the development of new chemical entities with potential biological activities .
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It is also investigated for its role in enzyme inhibition and interaction with biological macromolecules .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of N-(Pentan-3-yl)-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparaison Avec Des Composés Similaires
1H-benzo[d]imidazole-5-carboxamide: A closely related compound with similar structural features.
N-(Pentan-3-yl)-1,3-thiazole-5-carboxamide: Another compound with a similar carboxamide group but different heterocyclic ring.
Uniqueness: N-(Pentan-3-yl)-1H-benzo[d]imidazole-5-carboxamide is unique due to its specific substitution pattern and the presence of the pentan-3-yl group, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives .
Propriétés
Formule moléculaire |
C13H17N3O |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
N-pentan-3-yl-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C13H17N3O/c1-3-10(4-2)16-13(17)9-5-6-11-12(7-9)15-8-14-11/h5-8,10H,3-4H2,1-2H3,(H,14,15)(H,16,17) |
Clé InChI |
CKBQIGHTRVEAAC-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)NC(=O)C1=CC2=C(C=C1)N=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14891851.png)
![(S)-2-([1,1'-Biphenyl]-4-yl)piperidine](/img/structure/B14891853.png)
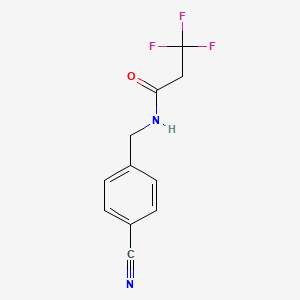
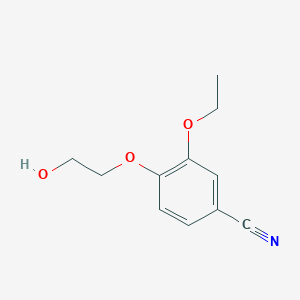
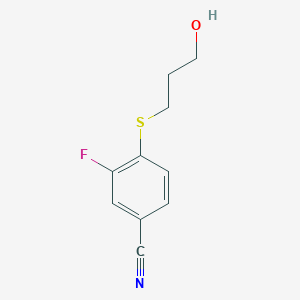
![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane](/img/structure/B14891892.png)
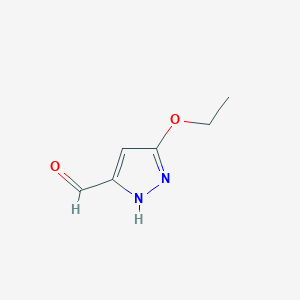
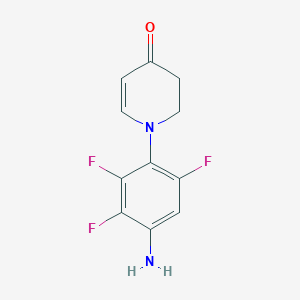

![2-(5-Ethylbenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B14891909.png)
![(3AR,7aS)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B14891918.png)
![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one hydrochloride](/img/structure/B14891920.png)
